ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate, also known as memantine, is a medication used to treat Alzheimer's disease. It works by blocking the action of a neurotransmitter called glutamate in the brain, which is believed to be involved in the development of Alzheimer's disease.
Wirkmechanismus
Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in the development of Alzheimer's disease. Glutamate is released by nerve cells and binds to receptors on other nerve cells, which can cause damage and death of these cells. By blocking the action of glutamate, ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate helps to protect nerve cells from damage and death.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of nerve cells. Memantine has also been shown to decrease the levels of a protein called beta-amyloid, which is believed to be involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in lab experiments is that it has a well-established mechanism of action and has been extensively studied in the context of Alzheimer's disease. However, one limitation of using ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in lab experiments is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are a number of future directions for research on ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate. One area of research is in the development of new drugs that target the glutamate system in the brain. Another area of research is in the use of ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research on the long-term effects of ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate use, particularly in older adults.
Synthesemethoden
Memantine is synthesized by reacting 1-adamantanamine with ethyl 2-bromopropionate in the presence of potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to form ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease in some patients. In addition to Alzheimer's disease, ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
ethyl 4-(1-adamantylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-2-22-17(21)20-5-3-16(4-6-20)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16,19H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRJNGRMCVCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-adamantylamino)-1-piperidinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.